
Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This specific compound is characterized by the presence of a hydroxymethyl group and a carboxylate ester group attached to the thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with methyl chloroformate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol under suitable conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Methyl 4-(carboxymethyl)-1,2,3-thiadiazole-5-carboxylate.
Reduction: Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-methanol.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxymethyl and carboxylate groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing various biochemical pathways.
類似化合物との比較
- Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxamide
- Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-sulfonate
- Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-phosphate
Comparison: Methyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications. For instance, the carboxylate ester group may enhance its solubility in organic solvents, while the hydroxymethyl group provides a site for further functionalization.
特性
分子式 |
C5H6N2O3S |
|---|---|
分子量 |
174.18 g/mol |
IUPAC名 |
methyl 4-(hydroxymethyl)thiadiazole-5-carboxylate |
InChI |
InChI=1S/C5H6N2O3S/c1-10-5(9)4-3(2-8)6-7-11-4/h8H,2H2,1H3 |
InChIキー |
QJLFDFCSQUJYSH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=NS1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


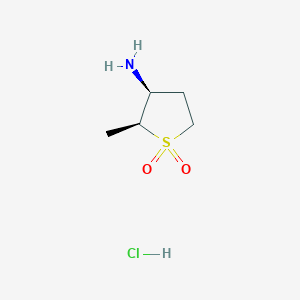
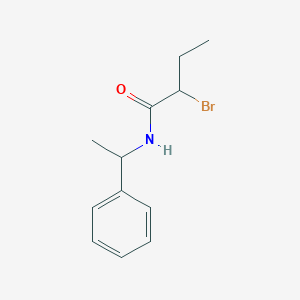
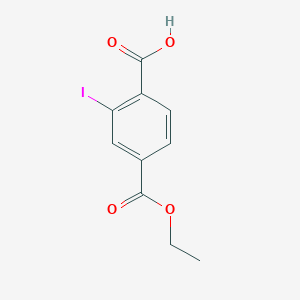
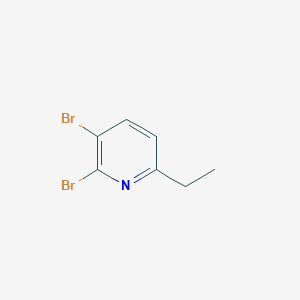
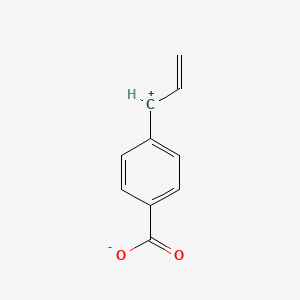
![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
![(1S,2R,10S,11S,14R,15R,17S)-17-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl pentanoate](/img/structure/B13655432.png)
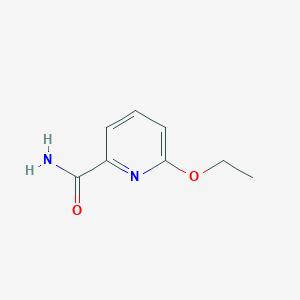
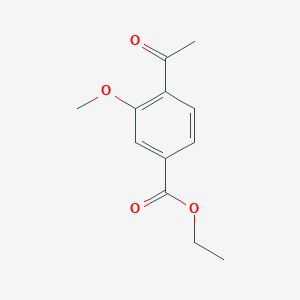
![(R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13655451.png)
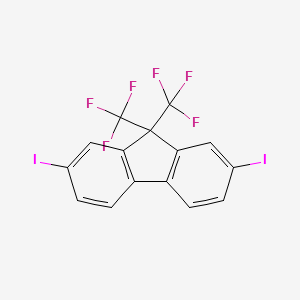

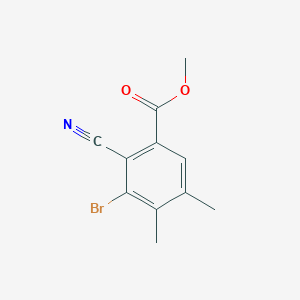
![6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one](/img/structure/B13655466.png)
